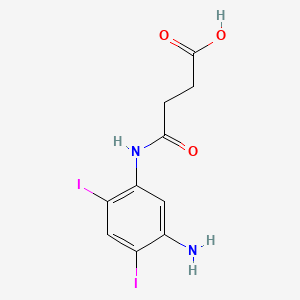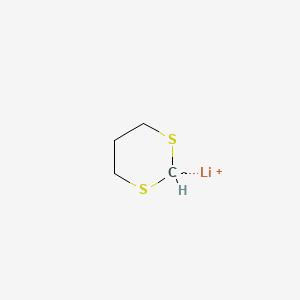
Lithium 1,3-dithian-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 1,3-dithian-2-ide is an organolithium compound with the molecular formula C4H7LiS2. It is a derivative of 1,3-dithiane, where the hydrogen atom at the 2-position is replaced by a lithium atom. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium 1,3-dithian-2-ide is typically prepared by the deprotonation of 1,3-dithiane using a strong base such as n-butyllithium in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction can be represented as follows:
C4H8S2+n-BuLi→C4H7LiS2+n-BuH
Industrial Production Methods
While the preparation of this compound is primarily conducted on a laboratory scale, the principles of its synthesis can be scaled up for industrial production. The key factors include maintaining low temperatures and using anhydrous conditions to prevent the decomposition of the organolithium compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 1,3-dithian-2-ide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as alkyl halides, carbonyl compounds, and epoxides to form new carbon-carbon bonds.
Substitution Reactions: Can participate in substitution reactions with suitable leaving groups.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Alkyl Halides: Reacts with alkyl halides to form substituted dithianes.
Carbonyl Compounds: Adds to carbonyl compounds to form alcohols after hydrolysis.
Epoxides: Opens epoxide rings to form alcohols.
Major Products Formed
The major products formed from these reactions include substituted dithianes, alcohols, and other carbon-carbon bonded structures, depending on the electrophile used .
Applications De Recherche Scientifique
Lithium 1,3-dithian-2-ide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Natural Product Synthesis: Used in the synthesis of complex natural products by forming carbon-carbon bonds.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which lithium 1,3-dithian-2-ide exerts its effects involves the stabilization of carbanions by the sulfur atoms in the dithiane ring. This stabilization allows the compound to act as a nucleophile, reacting with various electrophiles to form new bonds . The molecular targets and pathways involved include the formation of stable intermediates that facilitate further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 1,3-dithian-2-ide
- Potassium 1,3-dithian-2-ide
- Magnesium 1,3-dithian-2-ide
Uniqueness
Lithium 1,3-dithian-2-ide is unique due to its high reactivity and stability compared to its sodium and potassium counterparts. The lithium cation provides better stabilization of the carbanion, making it more effective in nucleophilic addition reactions .
Propriétés
Numéro CAS |
36049-90-8 |
|---|---|
Formule moléculaire |
C4H7LiS2 |
Poids moléculaire |
126.2 g/mol |
InChI |
InChI=1S/C4H7S2.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1 |
Clé InChI |
HFNMXYWDJQCFDD-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1CS[CH-]SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



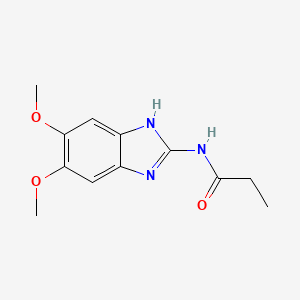
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
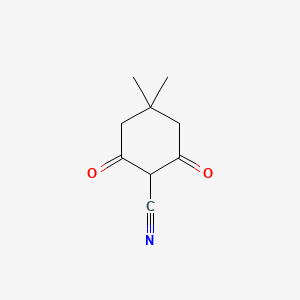
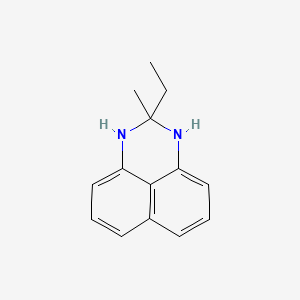
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)

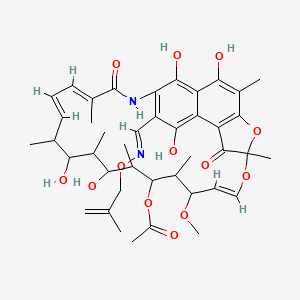
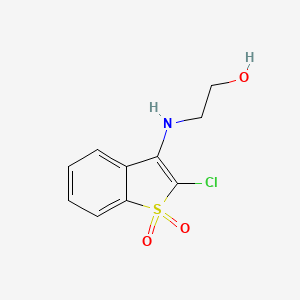
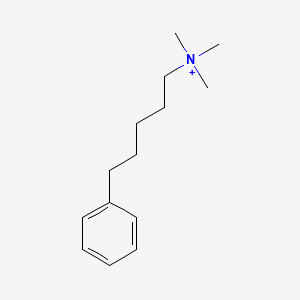
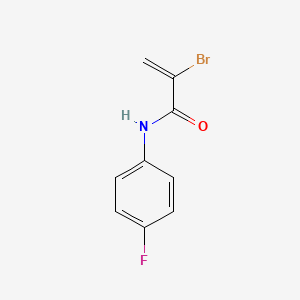

![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
